1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is a complex organic compound with the molecular formula C16H19F3N4O2S It is characterized by the presence of a difluoromethyl group, a pyrazole ring, a sulfonyl group, and a fluorobenzyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine typically involves multiple steps. One common approach starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole, which can be synthesized from difluoroacetic acid and propargyl alcohol through a series of reactions involving esterification and cyclization . The pyrazole intermediate is then sulfonylated using appropriate sulfonylating agents to introduce the sulfonyl group . Finally, the fluorobenzylpiperazine moiety is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as nanoscale titanium dioxide, to improve reaction efficiency and reduce environmental impact . Additionally, solvent recovery and recycling techniques can be employed to minimize waste and lower production costs .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as histone deacetylase 6 (HDAC6), where it binds to the active site and prevents the enzyme from deacetylating its substrates . This inhibition can lead to various downstream effects, including altered gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine
- 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine
Uniqueness
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group and the fluorobenzyl moiety can enhance its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C16H19F3N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-8-6-21(7-9-22)10-13-2-4-14(17)5-3-13/h2-5,11,16H,6-10H2,1H3 |
InChI Key |
NCOIBVGQHITCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C(F)F |
Origin of Product |
United States |
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